molecular formula C11H22O7 B1676787 2,5,8,11,14-Pentaoxahexadecan-16-oic acid CAS No. 16024-66-1

2,5,8,11,14-Pentaoxahexadecan-16-oic acid

Cat. No. B1676787
Key on ui cas rn: 16024-66-1
M. Wt: 266.29 g/mol
InChI Key: DDTZAHIJJCRGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820693B2

Procedure details

The title compound was synthesized by a condensation method similar to that of Step A of Example 3-1 using (2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)acetic acid instead of Boc-Sar-OH and 7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-13 instead of 7-((R)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-14. However, (2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)acetic acid was synthesized by a method similar to that of Step A of Example 4-39 using tetraethylene glycol monomethyl ether instead of pentaethylene glycol monobenzyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][C:16]([OH:18])=[O:17].O[CH2:20][C@H:21]1[O:25][C:24](=O)[N:23]([C:27]2[CH:36]=[C:35]3[C:30]([CH:31]=[C:32]([C:38]4[CH:43]=[CH:42][CH:41]=[CH:40][C:39]=4[C:44]([F:47])([F:46])[F:45])[NH:33][C:34]3=[O:37])=[CH:29][CH:28]=2)[CH2:22]1.C[O:49]CCOCCOCCOCCO>>[O:49]=[C:15]([O:14][CH2:13][CH:12]([CH2:20][C@@H:21]1[O:25][CH2:24][N:23]([C:27]2[CH:36]=[C:35]3[C:30]([CH:31]=[C:32]([C:38]4[CH:43]=[CH:42][CH:41]=[CH:40][C:39]=4[C:44]([F:45])([F:47])[F:46])[NH:33][C:34]3=[O:37])=[CH:29][CH:28]=2)[CH2:22]1)[O:11][CH2:10][CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][O:2][CH3:1])[C:16]([O-:18])=[O:17].[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][C:16]([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOCCOCCOCC(=O)O
Name
7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@@H]1CN(C(O1)=O)C1=CC=C2C=C(NC(C2=C1)=O)C1=C(C=CC=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOCCOCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)[O-])OCC(OCCOCCOCCOC)C[C@H]1CN(CO1)C1=CC=C2C=C(NC(C2=C1)=O)C1=C(C=CC=C1)C(F)(F)F
Name
Type
product
Smiles
COCCOCCOCCOCCOCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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